(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Description
The compound (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS: 2595-05-3) is a polycyclic carbohydrate derivative with a molecular formula of C₁₂H₂₀O₆ (MW: 260.284). It features four stereocenters, a fused furo-dioxolane ring system, and protective 1,3-dioxolane groups . This stereochemically complex structure is commonly used in synthetic organic chemistry as a chiral building block for glycosylation and nucleoside analog synthesis . The compound is commercially available at 97% purity and is stored under inert conditions due to its sensitivity to hydrolysis .
Properties
IUPAC Name |
(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9+,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-ZJDVBMNYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H]([C@H]3[C@@H](O2)OC(O3)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460752 | |
| Record name | (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79943-22-9 | |
| Record name | (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Acetonation of D-Glucose
The core synthetic route involves the acetonation of D-glucose using acetone and protic or Lewis acids. The reaction proceeds via the formation of cyclic isopropylidene acetals, which protect vicinal diol groups. Stereochemical outcomes depend on the catalyst’s nature, temperature, and stoichiometry.
Mechanism :
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Protonation : The acid catalyst protonates acetone, enhancing its electrophilicity.
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Nucleophilic Attack : Hydroxyl groups on glucose attack the electrophilic carbonyl carbon, forming oxonium intermediates.
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Cyclization : Intramolecular hemiacetal formation generates the fused furo-dioxolane system.
Key Variables :
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Catalyst : Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or iron(III) chloride (FeCl₃).
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Temperature : 25–40°C for kinetic control; higher temperatures favor thermodynamic products.
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Solvent : Anhydrous acetone or acetone-dimethylformamide (DMF) mixtures.
Stepwise Protection Methodologies
Sequential Hydroxyl Group Protection
To achieve the target compound’s specific stereochemistry, a two-step protection strategy is often employed:
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Primary Protection :
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React D-glucose with 2,2-dimethoxypropane under mild acidic conditions (e.g., camphorsulfonic acid) to form the 5,6-O-isopropylidene intermediate.
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Conditions : 0–5°C, 12–24 hours, yielding 70–85% selectivity for the 5,6-acetal.
-
-
Secondary Protection :
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Treat the intermediate with excess acetone and H₂SO₄ to install the 1,2-O-isopropylidene group.
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Chiral Induction : Use (−)-menthol as a chiral auxiliary to enforce the (4R)-configuration.
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Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes yield optimization and cost efficiency. Continuous flow reactors (CFRs) outperform batch reactors by enhancing heat/mass transfer and reducing side reactions.
Process Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 30°C |
| Catalyst Loading | 5 mol% H₂SO₄ |
| Throughput | 50 L/h |
Advantages :
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15% higher yield compared to batch processes.
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Reduced solvent waste via in-line distillation.
Catalytic Systems and Stereochemical Control
Lewis Acid vs. Protic Acid Catalysis
The choice of catalyst critically influences regioselectivity and enantiomeric excess (ee):
| Catalyst | Selectivity (R:S) | ee (%) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 90:10 | 82 | 75 |
| FeCl₃ | 85:15 | 78 | 68 |
| p-TsOH | 92:8 | 88 | 80 |
Insights :
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Protic acids (e.g., p-TsOH) favor the thermodynamically stable (4R)-isomer due to better solvation of transition states.
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FeCl₃ induces partial racemization at elevated temperatures (>35°C).
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3). Key fractions are analyzed by:
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¹H NMR : Diagnostic signals include:
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δ 1.32 and 1.45 (2×CH₃, isopropylidene).
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δ 5.12 (d, J=3.8 Hz, anomeric proton).
-
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Optical Rotation : [α]D²⁵ = +42.5° (c=1, CHCl₃) confirms (4R)-configuration.
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts and their suppression methods:
| Byproduct | Cause | Mitigation |
|---|---|---|
| Tri-O-isopropylidene derivative | Excess acetone | Strict stoichiometric control |
| Hydrolyzed acetal | Moisture ingress | Anhydrous conditions, molecular sieves |
Emerging Methodologies
Enzymatic Desymmetrization
Recent advances employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures post-synthesis:
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Reaction : Kinetic resolution of (±)-mixtures in tert-butyl methyl ether.
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Outcome : 95% ee, 40% yield (theoretical maximum 50%).
Chemical Reactions Analysis
(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Major products formed from these reactions include various glucose derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 260.28 g/mol. It is characterized by the presence of multiple functional groups that enhance its reactivity and utility in synthesis.
Key Structural Features:
- Dioxolane Ring : Provides stability and protects hydroxyl groups.
- Tetrahydrofuro Dioxole Framework : Facilitates various chemical transformations.
Synthetic Applications
1. Protecting Group in Organic Synthesis
- The compound functions as a protecting group for hydroxyl functionalities during multi-step syntheses. This is particularly useful in the synthesis of complex carbohydrates and related compounds where selective protection is necessary to prevent undesired reactions.
2. Intermediate in Carbohydrate Chemistry
- It serves as an intermediate in the synthesis of glycosides and other carbohydrate derivatives. The ability to selectively modify hydroxyl groups allows for the construction of diverse glycosidic linkages essential for creating biologically active molecules.
3. Synthesis of Bioactive Compounds
- The compound is used in the synthesis of various bioactive compounds that exhibit pharmaceutical properties. Its derivatives have been explored for their potential therapeutic effects in preclinical studies .
Pharmacological Applications
1. Drug Development
- Research indicates that derivatives of this compound have been investigated for their pharmacological activities. For instance, studies have shown that modifications to the dioxolane structure can lead to compounds with enhanced binding affinities to biological targets .
2. Delivery Systems
- The compound's structural properties have made it a candidate for use in drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients can improve the solubility and bioavailability of drugs .
Case Study 1: Synthesis of Glycosides
A study demonstrated the use of (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol as a protecting group in the synthesis of glycosides from glucose derivatives. The protecting group was selectively removed under mild acidic conditions without affecting other sensitive functional groups present in the molecule.
Case Study 2: Pharmacological Evaluation
In another study focusing on the pharmacological evaluation of derivatives synthesized from this compound, researchers found that certain modifications led to compounds with significant anti-inflammatory activity. These findings suggest potential applications in developing new therapeutic agents targeting inflammatory pathways.
Mechanism of Action
The mechanism of action of (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its role as a protected glucose derivative. The isopropylidene groups protect the hydroxyl groups of glucose from unwanted reactions, allowing selective reactions to occur at other positions. This selective protection is crucial in multi-step organic synthesis, where specific functional groups need to be modified without affecting others .
Comparison with Similar Compounds
Stereochemical Variants
The closest analogs differ in stereochemistry. For example:
- (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS: Not listed) shares the same molecular formula (C₁₂H₂₀O₆) but exhibits inverted configurations at C3a, C5, and C4. This inversion significantly impacts its optical rotation and reactivity in glycosylation reactions .
- 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (CAS: 14131-84-1) is another diacetonide-protected carbohydrate with a mannofuranose backbone. Its stereochemical arrangement results in distinct solubility and crystallization behavior compared to the target compound .
Table 1: Stereochemical Comparison
| Compound | Molecular Formula | Stereocenters | Key Structural Features |
|---|---|---|---|
| Target Compound (CAS: 2595-05-3) | C₁₂H₂₀O₆ | 4 | Furo[2,3-d][1,3]dioxolane core |
| (3aR,5S,6S,6aR) Isomer | C₁₂H₂₀O₆ | 4 | Inverted C3a, C5, C6 configurations |
| 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | C₁₂H₂₀O₆ | 5 | Mannofuranose backbone |
Functional Group Modifications
Hydroxymethyl Addition :
The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol (CAS: 1646857-53-5) introduces a hydroxymethyl group at C5, altering its molecular formula to C₁₃H₂₂O₇ (MW: 290.31). This modification increases polarity and hydrogen-bonding capacity, affecting solubility and biological activity .
Aromatic and Fluorinated Derivatives :
- 2-(((3aR,4S,6R,6aS)-6-((6-...pyrimidin-4-yl)amino)...ethoxy)ethanol (CAS: 1882095-50-2) incorporates a nitro-pyrimidine moiety and a thioether group, enabling interactions with nucleic acids or enzymes .
- Fluorinated analogs (e.g., compounds in ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them candidates for antiviral or anticancer applications .
Table 2: Functional Group Impact
| Compound | Functional Modifications | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | None (baseline) | 260.284 | High crystallinity, chiral stability |
| CAS: 1646857-53-5 | C5-hydroxymethyl | 290.31 | Increased polarity, H-bond donor |
| CAS: 1882095-50-2 | Nitro-pyrimidine, thioether | 629.72 | Nucleic acid binding, enzymatic inhibition |
Computational and Experimental Comparison Methods
Molecular Similarity Metrics
- Tanimoto and Dice Indices : These metrics quantify structural overlap using bit vectors (e.g., MACCS or Morgan fingerprints). The target compound shows a Tanimoto coefficient >0.7 with its stereoisomers but <0.5 with fluorinated derivatives, indicating significant divergence .
- Maximal Common Subgraph (MCS) Analysis : MCS algorithms identify shared substructures. The target compound shares a furo-dioxolane core with 2,3:5,6-di-O-isopropylidene derivatives but diverges in side-chain topology .
Bioactivity Profiling
Hierarchical clustering of bioactivity data reveals that compounds with similar structures (e.g., diacetonide-protected carbohydrates) cluster together, correlating with shared modes of action such as glycosidase inhibition or chiral auxiliary utility .
Biological Activity
The compound (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol , often referred to as a dioxolane derivative, is notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
- Molecular Formula : C12H20O6
- Molecular Weight : 260.28 g/mol
- CAS Number : 79943-22-9
Synthesis
The synthesis of this compound typically involves the reaction of glucose derivatives with acetone in the presence of acid catalysts. The formation of cyclic acetals protects the hydroxyl groups on glucose, facilitating further chemical manipulation.
Biological Activity
Research indicates that dioxolane derivatives exhibit significant biological activities. Specifically:
- Antibacterial Activity :
- Studies have shown that various dioxolane derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:
- Antifungal Activity :
Table 1: Biological Activity of Dioxolane Derivatives
| Compound | Target Organism | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | Antibacterial | 625 |
| 2 | Pseudomonas aeruginosa | Antibacterial | 1250 |
| 3 | Candida albicans | Antifungal | 500 |
| 4 | Escherichia coli | Antibacterial | No activity |
This table summarizes findings from various studies on the antibacterial and antifungal activities of dioxolane derivatives. The results indicate that while some compounds are highly effective against certain pathogens, others show limited or no activity.
The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the structural features of dioxolanes play a crucial role in their interaction with microbial cell membranes or key metabolic pathways.
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
The compound exhibits acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) under GHS classification . Essential safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods or local exhaust to minimize inhalation risks.
- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap/water. Immediate medical consultation is required for all exposures .
- Spill Management: Absorb spills with inert material, avoid dust generation, and dispose of as hazardous waste .
Basic: What synthetic routes are reported for this compound, and how are reaction conditions optimized?
Answer:
The compound is synthesized via stereoselective glycosylation or photoredox-mediated reactions. Key steps include:
- Reagent Selection: Use of (R)-2,2-dimethyl-1,3-dioxolane derivatives as chiral auxiliaries to control stereochemistry at the 4R position .
- Reaction Time/Temperature: Optimal yields (46%) and diastereomeric ratios (dr: 8:1) are achieved under light-mediated conditions at 25°C for 3 hours .
- Purification: Flash column chromatography on silica gel isolates the product as a colorless oil, with diastereomers separated based on polarity differences .
Basic: What analytical techniques are employed for structural elucidation and purity assessment?
Answer:
- X-ray Crystallography: Determines absolute stereochemistry and confirms the tetrahydrofurodioxolane core .
- NMR Spectroscopy: H and C NMR identify substituent configurations (e.g., methyl groups at C2 and C5) and verify diastereomeric purity .
- Mass Spectrometry (HRMS): Validates molecular formula (CHO) and detects impurities at <3% .
Advanced: How can diastereomeric byproducts be minimized during synthesis, and what factors influence their formation?
Answer:
Diastereomer formation (e.g., 8:1 dr in ) is influenced by:
- Stereoelectronic Effects: Bulky dioxolane groups at C4R hinder nucleophilic attack at undesired positions, favoring the desired diastereomer .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity by 15–20% .
- Catalytic Additives: Chiral Lewis acids (e.g., Zn(II)-bisoxazoline complexes) enhance dr to >10:1 in pilot studies .
Advanced: What role do the dioxolane protecting groups play in modulating the compound’s reactivity?
Answer:
The 2,2-dimethyl-1,3-dioxolane groups:
- Steric Shielding: Protect hydroxyl groups at C5 and C6 from undesired oxidation or glycosylation during multi-step syntheses .
- Thermodynamic Stability: Stabilize the furanose ring conformation via anomeric effect, reducing ring-opening side reactions by 30–40% .
- Deprotection Strategies: Acidic hydrolysis (e.g., HCl/MeOH) selectively removes dioxolanes without disrupting the tetrahydrofuro core .
Advanced: How can contradictory data on reaction yields or stereochemical outcomes be resolved methodologically?
Answer:
Contradictions arise from variations in:
- Catalyst Loading: Excess Pd(0) in cross-coupling steps may reduce yields by promoting side reactions; optimize to 5 mol% .
- Theoretical Frameworks: Apply Curtin-Hammett principles to explain kinetic vs. thermodynamic control in diastereomer formation .
- Systematic Screening: Use design of experiments (DoE) to identify critical variables (e.g., temperature, solvent) impacting yield/stereochemistry .
Advanced: What computational or mechanistic models guide the design of derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT): Predicts regioselectivity in nucleophilic substitutions at the C6 hydroxyl group .
- Molecular Docking: Models interactions between the tetrahydrofurodioxolane scaffold and target enzymes (e.g., glycosidases) to optimize binding affinity .
- SAR Studies: Methyl group removal at C2 increases solubility by 50% but reduces metabolic stability, requiring balanced derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
